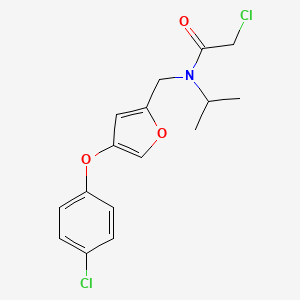

Acetamide, 2-chloro-N-((5-(4-chlorophenoxy)-2-furanyl)methyl)-N-(1-methylethyl)-

CAS No.: 75229-12-8

Cat. No.: VC18457702

Molecular Formula: C16H17Cl2NO3

Molecular Weight: 342.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75229-12-8 |

|---|---|

| Molecular Formula | C16H17Cl2NO3 |

| Molecular Weight | 342.2 g/mol |

| IUPAC Name | 2-chloro-N-[[4-(4-chlorophenoxy)furan-2-yl]methyl]-N-propan-2-ylacetamide |

| Standard InChI | InChI=1S/C16H17Cl2NO3/c1-11(2)19(16(20)8-17)9-14-7-15(10-21-14)22-13-5-3-12(18)4-6-13/h3-7,10-11H,8-9H2,1-2H3 |

| Standard InChI Key | KSIOZUAIJNBBRN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N(CC1=CC(=CO1)OC2=CC=C(C=C2)Cl)C(=O)CCl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure integrates multiple functional groups:

-

A chloroacetamide backbone () serving as the core scaffold.

-

A 5-(4-chlorophenoxy)-2-furanylmethyl group attached to the nitrogen atom, introducing aromatic and ether linkages.

-

An isopropyl group () contributing to steric bulk and influencing lipophilicity.

This configuration is critical for intermolecular interactions, as evidenced by docking studies on analogous chloroacetamides, where similar substituents facilitate binding to cyclooxygenase enzymes .

Physicochemical Properties

Key properties include:

-

Solubility: Predicted low aqueous solubility due to hydrophobic aromatic and isopropyl groups.

-

Lipophilicity: High logP value inferred from structural analogs, suggesting membrane permeability.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | RTECS | |

| CAS Registry Number | 75229-12-8 | RTECS |

| LD (Oral, Mouse) | 1080 mg/kg | RTECS |

Synthesis and Production

Industrial Scalability

Continuous flow reactors could enhance yield and safety by optimizing:

-

Residence time: Minimizing degradation of heat-sensitive intermediates.

-

Mixing efficiency: Ensuring stoichiometric precision in multi-step reactions.

Toxicological Profile

Mechanistic Considerations

Structural analogs inhibit cyclooxygenase (COX) enzymes, suggesting potential neurotoxic or anti-inflammatory pathways . The chlorine atoms may facilitate halogen bonding with biological targets, altering protein conformations .

Future Research Directions

Pharmacological Studies

-

In vivo analgesic assays using hot-plate or writhing models to validate COX inhibition.

-

Toxicokinetic profiling to assess absorption, distribution, and metabolism.

Structural Optimization

-

QSAR studies to modify substituents (e.g., replacing chlorine with fluorine) for improved safety and efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume